

# Synthesis of 3-[(Methylamino)methyl]phenol: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: **3-[(Methylamino)methyl]phenol**

Cat. No.: **B054875**

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This document provides a comprehensive guide to the synthesis of **3-[(Methylamino)methyl]phenol**, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route detailed is the reductive amination of 3-hydroxybenzaldehyde with methylamine.

## Overview

The synthesis of **3-[(Methylamino)methyl]phenol** is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 3-hydroxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced *in situ* to the desired secondary amine. This approach is widely favored for its efficiency and operational simplicity.

## Key Reaction Parameters and Data

The following table summarizes essential quantitative data for the synthesis of **3-[(Methylamino)methyl]phenol**.

Parameter	Value
Starting Materials	3-Hydroxybenzaldehyde, Methylamine
Reducing Agent	Sodium Borohydride (NaBH <sub>4</sub> )
Solvent	Methanol (MeOH)
Reaction Temperature	0 °C to Room Temperature
Reaction Time	Approximately 2-4 hours
Typical Yield	85-95%
Purity (Post-Purification)	>98%
Melting Point	157-159 °C

## Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of **3-[(Methylamino)methyl]phenol** via reductive amination.

### Materials and Reagents:

- 3-Hydroxybenzaldehyde
- Methylamine solution (e.g., 40% in water or 2M in methanol)
- Sodium Borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Hydrochloric Acid (HCl, for pH adjustment)
- Sodium Hydroxide (NaOH, for pH adjustment)
- Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Deionized Water

Procedure:

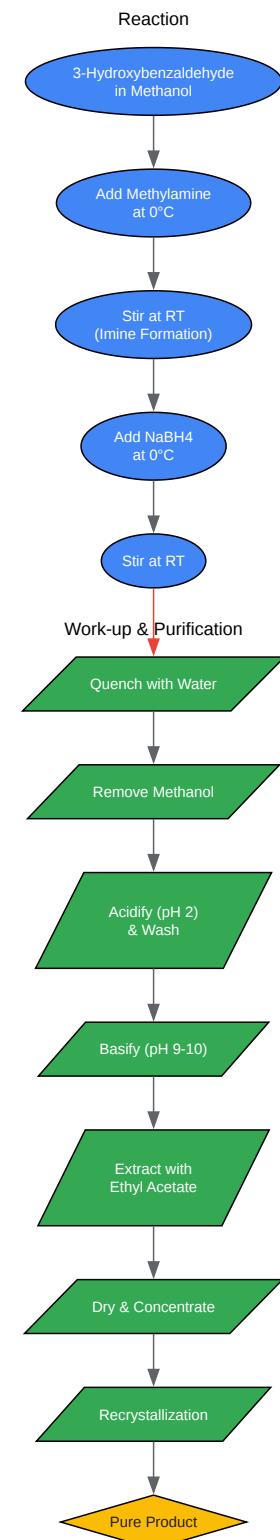
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in methanol.
- Addition of Amine: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of methylamine (1.1 to 1.5 equivalents) dropwise while maintaining the temperature at 0 °C.
- Imine Formation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to facilitate the formation of the imine intermediate.
- Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 to 2.0 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
- Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
- Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- Work-up: Adjust the pH of the remaining aqueous solution to ~2 with dilute hydrochloric acid. Wash the acidic aqueous layer with ethyl acetate to remove any unreacted aldehyde. Then, basify the aqueous layer to a pH of 9-10 with a sodium hydroxide solution.
- Extraction: Extract the product from the basic aqueous layer with ethyl acetate (3 x volumes).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- Purification: The crude **3-[(Methylamino)methyl]phenol** can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a solid.

## Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

## Synthesis Workflow for 3-[(Methylamino)methyl]phenol

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Caption: A flowchart of the synthesis of **3-[(Methylamino)methyl]phenol**.

## Characterization Data

The identity and purity of the synthesized **3-[(Methylamino)methyl]phenol** can be confirmed by various analytical techniques. Below are the expected spectral data.

Technique	Data
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the N-methyl protons.
<sup>13</sup> C NMR	The carbon NMR spectrum will display distinct peaks corresponding to the aromatic carbons, the benzylic carbon, and the N-methyl carbon.
Mass Spec.	The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (137.18 g/mol ).
IR Spec.	The infrared spectrum will exhibit characteristic absorption bands for the O-H, N-H, and C-N bonds, as well as aromatic C-H stretching.

Note: Specific chemical shifts in NMR spectra can vary slightly depending on the solvent used.

This protocol provides a reliable and reproducible method for the synthesis of **3-[(Methylamino)methyl]phenol**, a key building block for further chemical and pharmaceutical development. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

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